molecular formula C12H14O2 B8696290 2-Allyl-4-methyl-benzoic acid methyl ester

2-Allyl-4-methyl-benzoic acid methyl ester

Cat. No.: B8696290
M. Wt: 190.24 g/mol
InChI Key: NRCUDUNFYQHVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-methyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 4-methyl-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O2/c1-4-5-10-8-9(2)6-7-11(10)12(13)14-3/h4,6-8H,1,5H2,2-3H3

InChI Key

NRCUDUNFYQHVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (500 mg, 2.183 mmol), allyltributylstannane (0.744 mL, 2.401 mmol), lithium chloride (185 mg, 4.37 mmol) in DMF (1 mL), acetonitrile (10 mL) was added bis(triphenylphosphine)palladium(ii) dichloride (77 mg, 0.109 mmol). It was then degassed for 2 min, then filled with N2. After heating at 90° C. for 16 h, it was quenched with NH4Cl, extracted with EtOAc. The organic layer was washed with KF solution, dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 10% EtOAc/hexane to isolate methyl 2-allyl-4-methylbenzoate (330 mg, 1.735 mmol, 79% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.95-7.77 (m, 1H), 7.21-6.99 (m, 2H), 6.19-5.85 (m, 1H), 5.22-4.91 (m, 2H), 3.89 (s, 3H), 3.76 (d, J=6.6 Hz, 2H), 2.39 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.744 mL
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-methyl-benzoic acid methyl ester (1.330 g, 5.81 mmol) in 5 mL DMF and 50 mL acetonitrile are added allyl tri-n-butyl tin (2.12 g, 6.39 mmol), PdCl2(PPh3)2 (0.203 g, 0.29 mmol), and lithium chloride (0.493 g, 11.6 mmol). The resulting mixture is heated to 120° C. for 8 hours. The reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in dichloromethane and purified via chromatography eluting with 10% ethyl acetate in hexanes to give 0.980 g (89%) of the desired product. 1H NMR (400 MHz, CDCl3) δ 7.79-7.76 (d, 1H), 7.05 (s, 1H), 7.05-7.03 (d, 1H), 6.03-5.92 (m, 1H), 5.01 (dd, 1H), 4.99-4.98 (dd, 1H), 3.84 (s, 3H), 3.72 (dd, 1H), 3.70 (dd, 1H), 2.33 (s, 3H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.203 g
Type
catalyst
Reaction Step One
Yield
89%

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